molecular formula C30H27N3O2 B6328392 (1Z,3Z)-1,3-Bis[[(4S)-4,5-dihydro-4-phenyl-2-oxazolyl]methylene]-2,3-dihydro-5,6-dimethyl-1H-isoindole CAS No. 1358991-79-3

(1Z,3Z)-1,3-Bis[[(4S)-4,5-dihydro-4-phenyl-2-oxazolyl]methylene]-2,3-dihydro-5,6-dimethyl-1H-isoindole

Cat. No.: B6328392
CAS No.: 1358991-79-3
M. Wt: 461.6 g/mol
InChI Key: HVYYLSOGQDOJQT-OIWCJDAFSA-N
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Description

(1Z,3Z)-1,3-Bis[[(4S)-4,5-dihydro-4-phenyl-2-oxazolyl]methylene]-2,3-dihydro-5,6-dimethyl-1H-isoindole is a complex organic compound characterized by its unique structure, which includes two oxazolyl groups and a dihydro-isoindole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1Z,3Z)-1,3-Bis[[(4S)-4,5-dihydro-4-phenyl-2-oxazolyl]methylene]-2,3-dihydro-5,6-dimethyl-1H-isoindole typically involves multi-step organic reactions. One common approach is the condensation of 4,5-dihydro-4-phenyl-2-oxazolyl derivatives with a suitable dihydro-isoindole precursor under controlled conditions. The reaction conditions often include the use of catalysts, specific solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that optimize reaction efficiency and minimize by-products. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance production rates and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

(1Z,3Z)-1,3-Bis[[(4S)-4,5-dihydro-4-phenyl-2-oxazolyl]methylene]-2,3-dihydro-5,6-dimethyl-1H-isoindole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The oxazolyl groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (1Z,3Z)-1,3-Bis[[(4S)-4,5-dihydro-4-phenyl-2-oxazolyl]methylene]-2,3-dihydro-5,6-dimethyl-1H-isoindole is used as a building block for synthesizing more complex molecules

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and protein-ligand binding. Its structural features make it suitable for investigating biochemical pathways and mechanisms.

Medicine

In medicine, derivatives of this compound may have potential therapeutic applications. Research is ongoing to explore its efficacy in drug development, particularly in targeting specific molecular pathways involved in diseases.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (1Z,3Z)-1,3-Bis[[(4S)-4,5-dihydro-4-phenyl-2-oxazolyl]methylene]-2,3-dihydro-5,6-dimethyl-1H-isoindole involves its interaction with specific molecular targets. The oxazolyl groups can form hydrogen bonds and other interactions with proteins and enzymes, modulating their activity. The dihydro-isoindole core can participate in electron transfer processes, influencing biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (1Z,3Z)-1,3-Bis[[(4S)-4,5-dihydro-4-phenyl-2-oxazolyl]methylene]-2,3-dihydro-5,6-dimethyl-1H-isoindole apart is its combination of oxazolyl and dihydro-isoindole groups, providing a unique set of chemical properties and reactivity. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(4S)-2-[(Z)-[(3Z)-5,6-dimethyl-3-[[(4S)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]methylidene]isoindol-1-ylidene]methyl]-4-phenyl-4,5-dihydro-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H27N3O2/c1-19-13-23-24(14-20(19)2)26(16-30-33-28(18-35-30)22-11-7-4-8-12-22)31-25(23)15-29-32-27(17-34-29)21-9-5-3-6-10-21/h3-16,27-28,31H,17-18H2,1-2H3/b25-15-,26-16-/t27-,28-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVYYLSOGQDOJQT-OIWCJDAFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)C(=CC3=NC(CO3)C4=CC=CC=C4)NC2=CC5=NC(CO5)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC\2=C(/C(=C/C3=N[C@H](CO3)C4=CC=CC=C4)/N/C2=C\C5=N[C@H](CO5)C6=CC=CC=C6)C=C1C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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